An In-depth Technical Guide on the Chemical Properties of N,4-Dimethylpyrimidin-2-amine
An In-depth Technical Guide on the Chemical Properties of N,4-Dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core. The 2-aminopyrimidine scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a multitude of biologically active molecules.[1][2] This structural motif is considered a "privileged scaffold" because it can bind to various biological targets. Specifically, it acts as a bioisostere of the purine nucleus in ATP, enabling it to function as a hinge-binding motif for a wide range of protein kinases.[3][4] Kinase deregulation is a known factor in diseases like cancer, making pyrimidine derivatives prime candidates for the development of targeted therapeutics.[3][4] This guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of N,4-Dimethylpyrimidin-2-amine.
Core Chemical Properties
The fundamental chemical identifiers and computed properties for N,4-Dimethylpyrimidin-2-amine are summarized below. This data is essential for compound registration, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | N,4-dimethylpyrimidin-2-amine | PubChem[5] |
| CAS Number | 15231-63-7 | PubChem[5] |
| Molecular Formula | C₆H₉N₃ | PubChem[5] |
| Molecular Weight | 123.16 g/mol | PubChem[5] |
| Canonical SMILES | CC1=NC(=NC=C1)NC | PubChem[5] |
| InChI Key | OWTDCNVOLHLAEC-UHFFFAOYSA-N | PubChem[5] |
| Computed XLogP3-AA | 0.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Physicochemical Properties of Isomeric Analogues
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 151-153 | Not Available | Soluble in Chloroform, DMSO, Methanol (Slightly) |
| 4-Amino-2,6-dimethylpyrimidine | 461-98-3 | 184-186 | 254 | Soluble in DMSO |
Source: Sigma-Aldrich[6], SpectraBase[7]
Spectral Data Analysis
While specific spectral data for N,4-Dimethylpyrimidin-2-amine is not publicly cataloged, its structural features allow for predictable spectral characteristics based on data from analogous compounds.[8][9][10]
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¹H NMR: The spectrum is expected to show a singlet for the C4-methyl group (around δ 2.2-2.5 ppm), a singlet or doublet for the N-methyl group (around δ 2.8-3.1 ppm), and two doublets in the aromatic region for the pyrimidine ring protons at C5 and C6. The NH proton would likely appear as a broad singlet.
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¹³C NMR: The spectrum would display six distinct carbon signals. The two methyl carbons would appear in the upfield region (δ 20-30 ppm). The aromatic carbons of the pyrimidine ring would resonate in the downfield region (δ 100-170 ppm), with the C2, C4, and C6 carbons typically showing the largest downfield shifts due to the influence of the nitrogen atoms.
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IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching in the pyrimidine ring (1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[9]
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 123.16. Fragmentation patterns would likely involve the loss of methyl groups or parts of the pyrimidine ring.
Experimental Protocols
Proposed Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
The synthesis of N,4-Dimethylpyrimidin-2-amine can be efficiently achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds and is widely used for synthesizing N-aryl and N-heteroaryl amines.[11][12] The proposed starting materials are 2-chloro-4-methylpyrimidine and methylamine.
Caption: Proposed synthetic workflow for N,4-Dimethylpyrimidin-2-amine.
Detailed Methodology:
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Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Reagent Addition: Add an anhydrous solvent (e.g., toluene or dioxane), followed by the base (e.g., sodium tert-butoxide, 1.4 eq.). Finally, add methylamine (as a solution in THF or bubbled as a gas, 1.2-2.0 eq.).
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Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-24 hours.
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Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Role in Drug Development and Signaling Pathways
The 2-aminopyrimidine scaffold is a cornerstone in modern drug discovery, particularly in the development of protein kinase inhibitors.[3] Kinases are enzymes that regulate a vast number of cellular processes by phosphorylating target proteins, and their dysregulation is a common cause of cancer.
Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The 2-aminopyrimidine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.[14][15] The substituents at other positions on the pyrimidine ring are then optimized to achieve potency and selectivity for the target kinase.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 5. N,4-Dimethylpyrimidin-2-amine | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dimethylpyrimidine 95 767-15-7 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
